

An In-depth Technical Guide to 2,5-Dichloropyridine

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Compound of Interest

Compound Name: 2,5-Dichloropyridine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2,5-Dichloropyridine**, a pivotal chemical intermediate in the pharmaceutical and agrochemical industries. This document outlines its core chemical and physical properties, synthesis protocols, key applications, and safety information, tailored for a scientific audience.

Core Properties and Data

2,5-Dichloropyridine is a halogenated heterocyclic compound widely utilized as a building block in organic synthesis.^[1] Its chemical structure, featuring a pyridine ring substituted with two chlorine atoms, makes it a versatile reagent for creating more complex molecules.^{[2][3]}

Quantitative Data Summary

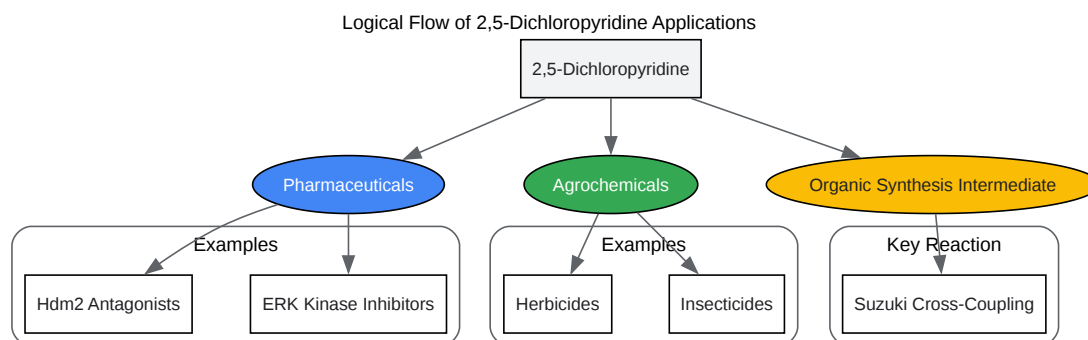
The fundamental properties of **2,5-Dichloropyridine** are summarized in the table below for easy reference.

Property	Value	Citations
Molecular Formula	C ₅ H ₃ Cl ₂ N	[2] [4] [5] [6] [7] [8]
Molecular Weight	147.99 g/mol	[2] [4] [5] [7] [8]
CAS Number	16110-09-1	[2] [5] [6] [7]
Appearance	White to slightly yellow crystalline solid/powder	[2] [9]
Melting Point	59-62 °C	[9] [10] [11]
Boiling Point	190-191 °C	[6] [10]
Flash Point	112 °C	[5]
Solubility	Sparingly soluble in water	[5] [12]
Purity	≥ 99% (GC)	[2]

Applications in Research and Development

2,5-Dichloropyridine is a crucial intermediate in the synthesis of a wide array of high-value chemical compounds.

- **Pharmaceutical Synthesis:** It serves as a precursor in the development of various pharmaceutical agents, including anti-inflammatory and antimicrobial drugs.[\[2\]](#) Notably, it has been used to synthesize Hdm2 antagonists and inhibitors of ERK protein kinase, which are significant targets in cancer research.[\[3\]](#)[\[9\]](#)[\[10\]](#)
- **Agrochemical Production:** The compound is a key intermediate for producing herbicides and insecticides, contributing to pest management and agricultural productivity.[\[2\]](#)[\[12\]](#)
- **Organic Synthesis:** Its primary role is as a reagent in advanced organic synthesis.[\[9\]](#) It readily participates in cross-coupling reactions, such as the Suzuki coupling with arylboronic acids, catalyzed by palladium complexes.[\[3\]](#)[\[7\]](#)[\[9\]](#)[\[10\]](#) This reactivity is fundamental to building the carbon skeleton of complex target molecules, including the synthesis of 6-halopyridin-3-yl boronic acids and esters.[\[3\]](#)[\[7\]](#)[\[9\]](#)[\[10\]](#)



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Caption: Key application areas for **2,5-Dichloropyridine**.

Experimental Protocols

Synthesis of 2,5-Dichloropyridine via Halogen Exchange

A common laboratory-scale synthesis involves a halogen exchange reaction from 2,5-dibromopyridine, utilizing a catalyst.

Objective: To synthesize **2,5-Dichloropyridine** from 2,5-dibromopyridine.

Materials:

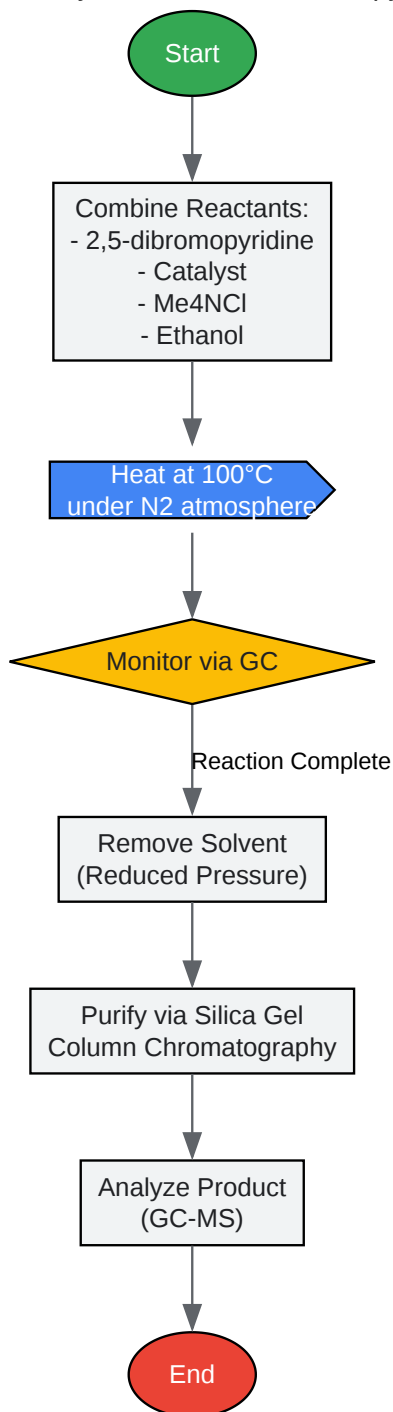
- 2,5-dibromopyridine (1.0 mmol)
- Catalyst 1 (10 mol%)
- Tetramethylammonium chloride (Me₄NCl, 2.0 mmol)

- Ethanol (EtOH, 2.0 mL)
- Schlenk tube
- Nitrogen gas supply
- Silica gel for column chromatography
- Petroleum ether and ethyl acetate (10:1 eluent)

Procedure:

- Add Catalyst 1 (10 mol%), 2,5-dibromopyridine (1.0 mmol), tetramethylammonium chloride (2.0 mmol), and ethanol (2.0 mL) to a Schlenk tube.[9]
- Seal the tube with a polytetrafluoroethylene (Teflon) valve and place the system under a nitrogen atmosphere.[9]
- Stir the reaction mixture at 100 °C.[9]
- Monitor the progress of the reaction using gas chromatography (GC) analysis.[9]
- Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.[9]
- Purify the resulting residue by silica gel column chromatography, using a 10:1 mixture of petroleum ether/ethyl acetate as the eluent.[9][10]
- Confirm the structure and determine the yield of the purified **2,5-Dichloropyridine** using high-resolution gas chromatography-mass spectrometry (GC-MS) and by comparing its spectral data with known standards.[9][10]

Workflow: Synthesis of 2,5-Dichloropyridine

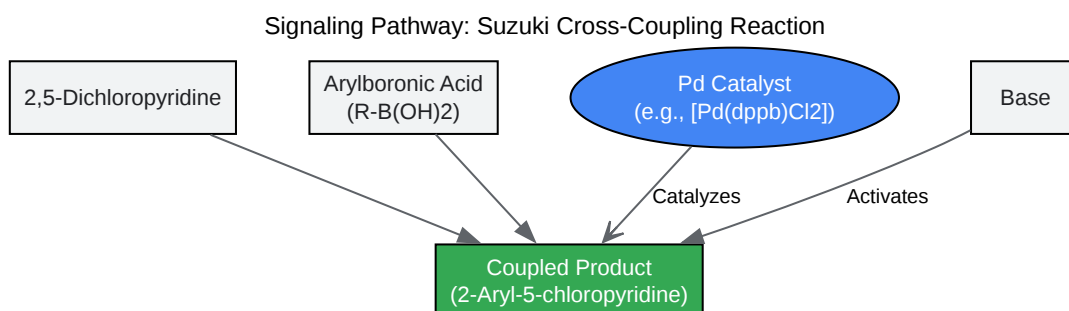
[Click to download full resolution via product page](#)Caption: Experimental workflow for synthesizing **2,5-Dichloropyridine**.

Chemical Reactivity and Synthesis Pathways

2,5-Dichloropyridine is stable under normal storage and handling conditions at room temperature in closed containers.[5][12] It is incompatible with strong acids, strong bases, and strong oxidizing agents.[5]

Several synthesis routes exist, including those starting from 2-chloropyridine, 2-aminopyridine, or 2,3,6-trichloropyridine.[13] A modern, green approach involves using maleic diester and nitromethane as initial raw materials, proceeding through condensation, hydrogenation cyclization, and finally chlorination to yield the target compound.[13]

A key reaction involving **2,5-Dichloropyridine** is the Suzuki cross-coupling, which is instrumental in forming carbon-carbon bonds.



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Caption: Role of **2,5-Dichloropyridine** in a Suzuki coupling.

Safety and Handling

Hazard Identification:

- Causes skin and eye irritation.[5][12][14]

- May cause respiratory irritation.[5][14]
- Harmful if swallowed or inhaled.[12]

Personal Protective Equipment (PPE):

- Eyes: Wear appropriate protective eyeglasses or chemical safety goggles.[5][14]
- Skin: Wear appropriate protective gloves and clothing to prevent skin exposure.[5][14]
- Respiratory: Use a suitable respirator if workplace conditions warrant it, following OSHA or EN 149 standards.[5]

Handling and Storage:

- Handle in a well-ventilated area to minimize dust generation and accumulation.[5][15]
- Wash hands thoroughly after handling.[5][14]
- Store in a cool, dry, well-ventilated area in a tightly closed container, away from incompatible substances like strong oxidizing agents.[5][15] Recommended storage is at room temperature or below 15°C in a dark place.[16]

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